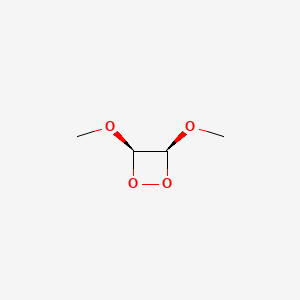
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethoxy-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. These reactions are stereospecific and result in the formation of the dioxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various peroxides, while reduction reactions can produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological oxidation processes and as a probe for studying reactive oxygen species.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of (3R,4S)-3,4-Dimethoxy-1,2-dioxetane involves the formation and cleavage of the dioxetane ring. This process can generate reactive oxygen species, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by its stereochemistry and the presence of the methoxy groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (3R,4S)-3,4-Dimethoxy-1,2-dioxetane include other dioxetanes and peroxides, such as:
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
- (2R,3R,4S)-4-Guanidino-3-(prop-1-en-2-ylamino)-2-(1R,2R)-1,2,3-trihydroxypropyl-3,4-dihydro-2H-pyran-6-carboxylic acid
Uniqueness
Its ability to generate reactive oxygen species makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
62937-28-4 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
(3R,4S)-3,4-dimethoxydioxetane |
InChI |
InChI=1S/C4H8O4/c1-5-3-4(6-2)8-7-3/h3-4H,1-2H3/t3-,4+ |
InChI-Schlüssel |
VYZOTTMDCMASAL-ZXZARUISSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H](OO1)OC |
Kanonische SMILES |
COC1C(OO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
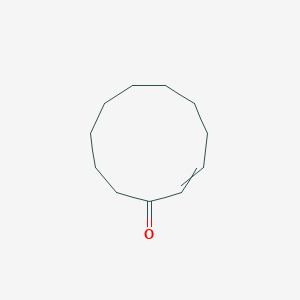


![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
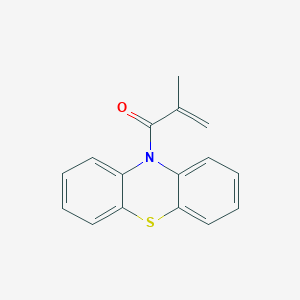
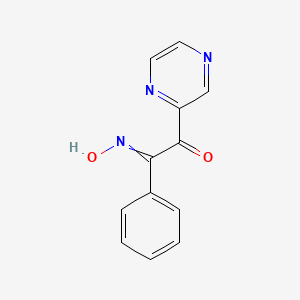
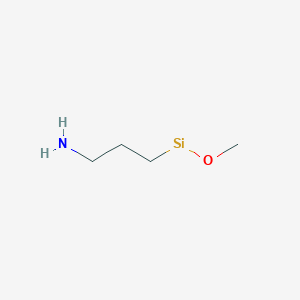

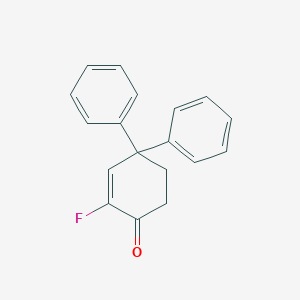
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
